ML-10

Description

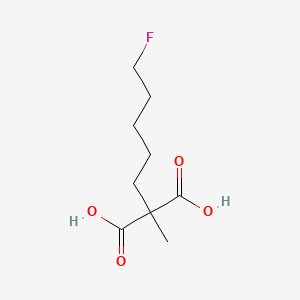

Structure

3D Structure

Properties

IUPAC Name |

2-(5-fluoropentyl)-2-methylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FO4/c1-9(7(11)12,8(13)14)5-3-2-4-6-10/h2-6H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYGOAXVKOOCKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCF)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40153342 | |

| Record name | ML-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216897-16-3 | |

| Record name | ML-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216897163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ML-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ML-10 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W50XI028PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Imatinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imatinib, a 2-phenylaminopyrimidine derivative, is a potent and selective small-molecule tyrosine kinase inhibitor that has revolutionized the treatment of specific cancers.[1][2] It functions as a competitive inhibitor at the adenosine (B11128) triphosphate (ATP) binding site of a select number of tyrosine kinases, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascades that drive oncogenesis.[1][3][4] This technical guide provides an in-depth overview of the mechanism of action of Imatinib, including its primary molecular targets, the biochemical and cellular consequences of its inhibitory activity, and the experimental methodologies used to elucidate these functions.

Primary Molecular Targets and Binding Affinity

Imatinib's therapeutic efficacy stems from its high affinity for a specific subset of protein tyrosine kinases. Its primary targets include the Abelson cytoplasmic tyrosine kinase (ABL), the constitutively active BCR-ABL fusion protein, the receptor tyrosine kinases for platelet-derived growth factor (PDGFR), and the stem cell factor receptor (c-KIT). The Philadelphia chromosome, a genetic abnormality present in most patients with Chronic Myeloid Leukemia (CML), leads to the creation of the BCR-ABL fusion protein, which exhibits constitutively active tyrosine kinase activity. Imatinib effectively targets this aberrant kinase, which is a key driver of CML. Furthermore, mutations leading to the constitutive activation of c-KIT or PDGFR are central to the pathogenesis of Gastrointestinal Stromal Tumors (GIST).

The inhibitory potency of Imatinib against its primary targets has been quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's effectiveness, are summarized in the table below.

| Target Kinase | IC50 Value (nM) | Assay Type |

| v-Abl | ~600 | Cell-free/Cell-based |

| c-Kit | ~100 | Cell-free/Cell-based |

| PDGFRα | ~100 | Cell-free/Cell-based |

| PDGFRα | 71 | In vitro kinase assay |

| PDGFRβ | 607 | In vitro kinase assay |

| BCR-ABL | 110 | Kinase assay |

Data compiled from multiple sources.

Mechanism of Kinase Inhibition

Imatinib functions by binding to the ATP pocket in the active site of its target kinases. This binding action prevents the subsequent phosphorylation of target proteins, a critical step in many signaling pathways that regulate cellular processes. By occupying the ATP-binding site, Imatinib stabilizes the inactive conformation of the kinase, effectively blocking its enzymatic activity. This inhibition of kinase activity leads to the suppression of downstream signaling pathways involved in cellular proliferation and survival, such as the Ras/MapK and PI3K/AKT pathways. Consequently, in cancer cells dependent on these kinases, Imatinib can induce apoptosis (programmed cell death) and inhibit proliferation. While Imatinib also inhibits the ABL protein in normal cells, these cells typically have redundant tyrosine kinases that allow them to function despite ABL inhibition. In contrast, some tumor cells exhibit a strong dependence on the activity of kinases like BCR-ABL, making them particularly susceptible to Imatinib.

Signaling Pathway Inhibition

The inhibitory action of Imatinib on BCR-ABL, c-KIT, and PDGFR disrupts key signaling cascades that promote cancer cell growth and survival. The following diagram illustrates the central role of these kinases and the point of intervention by Imatinib.

Experimental Protocols

The mechanism of action of Imatinib has been elucidated through a variety of in vitro and cell-based assays. The following sections provide detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay is designed to quantify the direct inhibitory effect of Imatinib on the enzymatic activity of a purified kinase.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Purify the recombinant kinase domain of the target protein (e.g., ABL, c-KIT).

-

Synthesize a peptide substrate containing a tyrosine residue that can be phosphorylated by the kinase.

-

Prepare a stock solution of Imatinib in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a microplate, combine the purified kinase, the peptide substrate, and varying concentrations of Imatinib in the reaction buffer.

-

Initiate the kinase reaction by adding a solution of ATP (containing a radiolabeled ATP, such as [γ-33P]ATP, for detection).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).

-

-

Detection and Data Analysis:

-

Separate the phosphorylated substrate from the unreacted ATP, often by spotting the reaction mixture onto a phosphocellulose paper and washing away the free ATP.

-

Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each Imatinib concentration relative to a control reaction without the inhibitor.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

-

Cell Viability Assay (MTT Assay)

This assay measures the effect of Imatinib on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.

Methodology:

-

Cell Culture and Seeding:

-

Culture cancer cell lines that are dependent on the target kinases of Imatinib (e.g., K562 cells, which are BCR-ABL positive) in appropriate growth medium.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of Imatinib in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of Imatinib.

-

Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours).

-

-

MTT Incubation and Solubilization:

-

Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilization solution (e.g., a solution containing SDS and HCl) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability at each Imatinib concentration relative to untreated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the Imatinib concentration.

-

Western Blot Analysis for Phosphorylation Status

Western blotting is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing direct evidence of Imatinib's inhibitory effect in a cellular context.

Methodology:

-

Cell Lysis and Protein Quantification:

-

Treat cultured cells with Imatinib at various concentrations and for different durations.

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-BCR-ABL).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection:

-

Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Capture the light signal on an X-ray film or with a digital imaging system. The intensity of the band corresponds to the amount of the phosphorylated protein.

-

To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin.

-

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the cellular effects of Imatinib.

Conclusion

Imatinib's mechanism of action as a selective tyrosine kinase inhibitor represents a landmark in the development of targeted cancer therapies. By specifically targeting the constitutively active kinases that drive the growth of certain cancers, such as CML and GIST, Imatinib achieves high therapeutic efficacy with a manageable side-effect profile. The experimental protocols detailed in this guide have been instrumental in characterizing its molecular mechanism and continue to be valuable tools in the ongoing research and development of novel kinase inhibitors. A thorough understanding of Imatinib's mechanism of action is crucial for optimizing its clinical use, overcoming mechanisms of resistance, and designing the next generation of targeted anticancer agents.

References

ML-10: A Small Molecule Probe for the Detection of Apoptosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: ML-10, or 2-(5-fluoropentyl)-2-methyl-malonic acid, is a novel small molecule probe designed for the specific detection and imaging of apoptosis.[1] With a molecular weight of 206 Da, its small size facilitates cell permeability.[2][3] For imaging purposes, particularly Positron Emission Tomography (PET), this compound can be radiolabeled with Fluorine-18 ([18F]this compound).[1][4] A key characteristic of this compound is its ability to be selectively taken up and accumulated within apoptotic cells, while being effectively excluded from both viable and necrotic cells. This selectivity allows for clear differentiation between programmed cell death and other cellular states, making it a valuable tool in various research and clinical applications.

Core Mechanism of Action

The selective uptake of this compound by apoptotic cells is not based on a single receptor-ligand interaction but rather on a combination of distinct physiological and biochemical changes that occur during the early stages of apoptosis. The probe's accumulation is intrinsically linked to the "apoptotic membrane imprint," a unique set of features that distinguishes an apoptotic cell from a healthy or necrotic one.

Key events that facilitate this compound uptake include:

-

Intact Plasma Membrane: Unlike necrotic cells, which have ruptured membranes, early-stage apoptotic cells maintain their membrane integrity. The uptake mechanism of this compound requires this intact barrier.

-

Membrane Depolarization and Acidification: Apoptosis is associated with changes in ion flux and membrane potential. This compound's uptake is dependent on these specific alterations.

-

Phosphatidylserine (PS) Externalization: A hallmark of apoptosis is the "flipping" of PS from the inner to the outer leaflet of the plasma membrane.

-

Caspase Activation: The uptake of this compound is associated with the activation of the caspase cascade, a central component of the apoptotic signaling pathway.

This multi-faceted dependency ensures high specificity. Once the cell membrane is fully compromised, as in necrosis, the mechanism for this compound accumulation is lost, providing a clear distinction between these two forms of cell death.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with this compound, derived from preclinical and clinical studies.

Table 1: Physicochemical and Dosimetric Properties of this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 206 Da | |

| Recommended Human Dose ([18F]this compound) | 233 ± 90 MBq | |

| Effective Whole-Body Dose | 15.4 ± 3.7 µSv/MBq | |

| Elimination Half-Life (Blood) | 1.3 ± 0.1 h | |

| Elimination Half-Life (Other Organs) | 1.1 ± 0.2 h |

| Dose-Limiting Organ | Urinary Bladder | |

Table 2: Example Concentrations for In Vitro Apoptosis Induction

| Cell Line | Apoptotic Stimulus | Concentration & Duration | Source |

|---|---|---|---|

| HeLa (Human Cervix Carcinoma) | Cisplatin | 50 µM for 24 h |

| CT26 (Murine Colon Carcinoma) | Taxotere | 1 µM for 24 h | |

Experimental Protocols

This section provides detailed methodologies for common applications of this compound in both in vitro and in vivo settings. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Protocol 1: In Vitro Detection of Apoptosis Using Fluorescently-Labeled this compound

This protocol describes the use of a fluorescently-tagged this compound derivative (e.g., this compound-dansyl) to identify apoptotic cells via fluorescence microscopy.

1. Materials:

-

Cell line of interest (e.g., HeLa, Jurkat)

-

Appropriate cell culture medium and supplements

-

Apoptosis-inducing agent (e.g., Cisplatin, Staurosporine)

-

Fluorescently-labeled this compound (e.g., this compound-dansyl)

-

Annexin V-Cy3 conjugate

-

Propidium Iodide (PI) solution

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with appropriate filter sets

2. Procedure:

-

Cell Seeding: Plate cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.

-

Induction of Apoptosis: Treat the cells with a known apoptotic stimulus at a predetermined concentration and duration (e.g., 50 µM Cisplatin for 24 hours for HeLa cells). Include an untreated control group.

-

Probe Incubation: Following apoptosis induction, wash the cells once with PBS.

-

Co-incubation: Incubate the cells with a solution containing this compound-dansyl and either Annexin V-Cy3 (to confirm apoptosis) or Propidium Iodide (to exclude necrotic cells). Incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells three times with cold PBS to remove unbound probes.

-

Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 15 minutes, followed by washing, if imaging is not performed immediately.

-

Microscopy: Mount the coverslips on glass slides. Visualize the cells using a fluorescence microscope.

-

This compound-dansyl: Green/turquoise fluorescence indicates uptake in apoptotic cells.

-

Annexin V-Cy3: Red fluorescence confirms PS externalization in apoptotic cells.

-

PI: Red fluorescence indicates necrotic or late-stage apoptotic cells with compromised membranes.

-

3. Expected Results:

-

Untreated Cells: Should show minimal fluorescence from any probe.

-

Apoptotic Cells: Will exhibit strong intracellular green/turquoise fluorescence (this compound uptake) and red fluorescence from Annexin V. These cells should be PI-negative.

-

Necrotic Cells: Will be PI-positive (red) but will not show significant this compound-dansyl accumulation.

Protocol 2: In Vivo Apoptosis Imaging with [18F]this compound PET/CT

This protocol outlines the general steps for using [18F]this compound to image apoptosis in a murine model of cardiac ischemia-reperfusion injury.

1. Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for thoracotomy

-

[18F]this compound (radiosynthesis performed according to established methods)

-

[18F]FDG (for localizing ischemic area)

-

Small animal PET/CT scanner

-

Saline solution

2. Procedure:

-

Animal Model Creation:

-

Anesthetize the mouse.

-

Perform a left thoracotomy to expose the heart.

-

Induce cardiac ischemia by transiently ligating the left anterior descending (LAD) artery with a suture.

-

After a set period (e.g., 30 minutes), release the suture to allow reperfusion.

-

Close the chest cavity and allow the animal to recover.

-

-

Tracer Injection: At a specified time post-reperfusion (e.g., 24 hours), intravenously inject the mouse with [18F]this compound via the tail vein.

-

Uptake Period: Allow the tracer to distribute for approximately 60-90 minutes.

-

PET/CT Imaging:

-

Anesthetize the animal and position it in the scanner.

-

Perform a CT scan for anatomical localization and attenuation correction.

-

Perform a PET scan to detect the distribution of [18F]this compound.

-

-

Localization Scan (Optional but Recommended): On a separate day, perform an [18F]FDG PET scan to identify the ischemic (infarct) area, which will show diminished [18F]FDG uptake. This helps in co-registering the apoptosis signal.

-

Data Analysis:

-

Reconstruct PET and CT images.

-

Fuse the PET and CT images for anatomical correlation.

-

Draw regions of interest (ROIs) over the ischemic area (target) and a remote, healthy myocardial area (background).

-

Calculate the target-to-background ratio (TBR) to quantify the specific uptake of [18F]this compound in the apoptotic tissue.

-

3. Histological Validation:

-

After the final imaging session, euthanize the animal and excise the heart.

-

Section the heart tissue and perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining to histologically confirm the presence of apoptotic cells in the regions that showed high [18F]this compound uptake.

Conclusion

This compound is a highly specific small molecule probe for detecting apoptosis. Its mechanism, which relies on the unique membrane characteristics of apoptotic cells, allows it to effectively distinguish programmed cell death from viability and necrosis. With both fluorescent and radiolabeled versions available, this compound is a versatile tool for a wide range of applications, from fundamental cell biology research to preclinical and clinical imaging. The protocols and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals looking to incorporate this compound into their studies for the robust and quantitative assessment of apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Detection of apoptosis by [18F]this compound after cardiac ischemia–reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of cardiac apoptosis by [18F]this compound in a mouse model of permanent LAD ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

A Technical Guide to ML-10: A Small-Molecule Probe for Apoptosis Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Apoptosis Imaging

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells.[1] Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1][2] In oncology, the ability to non-invasively monitor apoptosis can provide an early indication of therapeutic efficacy, as many anti-cancer drugs aim to induce this cell death pathway in tumor cells.[1][3] This has driven the development of molecular imaging agents capable of detecting apoptosis in vivo. Among these, [¹⁸F]ML-10 has emerged as a promising small-molecule radiotracer for Positron Emission Tomography (PET) imaging.

This compound, or 2-(5-fluoropentyl)-2-methylmalonic acid, is a low molecular weight compound developed by ApoSense. It is designed to selectively accumulate in cells undergoing early apoptosis. When labeled with the positron-emitting radionuclide Fluorine-18 ([¹⁸F]), it allows for the in vivo visualization and quantification of apoptotic processes. This guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound as a clinical tool for apoptosis imaging.

Discovery and Design Rationale

The development of this compound was based on the need for a small, metabolically stable molecule that could readily penetrate tissues and specifically target apoptotic cells, while exhibiting favorable pharmacokinetics for PET imaging. Unlike larger protein-based agents like Annexin V, which can have slow clearance from non-target tissues, a small molecule like this compound (molecular weight of 206 Da) offers the advantage of rapid biodistribution and clearance.

The molecular design of this compound incorporated several key features:

-

Malonic Acid Scaffold: This di-acid group is crucial for the recognition of and interaction with apoptotic cells.

-

Alkyl Chain: An attached fluoropentyl chain renders the molecule amphipathic, facilitating interaction with the cell membrane. The length of this chain was optimized to balance membrane interaction with favorable pharmacokinetic properties.

-

α-Methyl Group: The addition of a methyl group at the alpha position to the malonic acid was intended to prevent in vivo metabolism, ensuring the tracer remains intact.

-

Terminal Fluorine: A fluorine atom on the alkyl chain allows for straightforward radiolabeling with ¹⁸F for PET imaging.

Mechanism of Action

This compound is believed to selectively enter and accumulate in cells during the early stages of apoptosis, a phase where the plasma membrane integrity is still preserved. The precise mechanism is not fully elucidated, but it is understood to be linked to a series of membrane alterations that are characteristic of apoptosis.

Key aspects of the proposed mechanism include:

-

Interaction with Apoptotic Membranes: this compound's uptake is dependent on changes in the plasma membrane that occur early in the apoptotic cascade. This distinguishes it from probes that detect late-stage apoptosis or necrosis, where membrane integrity is lost.

-

Caspase-Dependence: The uptake of this compound has been shown to be a caspase-dependent process. Inhibition of caspases, the key executioner enzymes of apoptosis, completely blocks the cellular uptake of this compound.

-

Intracellular Accumulation: Once inside an apoptotic cell, this compound accumulates, allowing for a detectable signal. This accumulation is lost if the cell membrane is disrupted, which is a key feature of necrosis. This property allows this compound to distinguish between apoptotic and necrotic cells.

The uptake of this compound correlates well with other hallmarks of early apoptosis, such as the externalization of phosphatidylserine (B164497) (detected by Annexin V binding) and the disruption of the mitochondrial membrane potential.

References

The Uptake Mechanism of ML-10 in Apoptotic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-10 is a small-molecule probe designed for the in vivo imaging of apoptosis, or programmed cell death. Its radiolabeled form, [¹⁸F]this compound, allows for non-invasive detection and quantification of apoptotic processes using Positron Emission Tomography (PET). A key feature of this compound is its selective accumulation in apoptotic cells, while being excluded from viable and necrotic cells. This technical guide provides an in-depth exploration of the core mechanism of this compound uptake in apoptotic cells, summarizing quantitative data from preclinical studies, detailing experimental protocols, and visualizing the key signaling pathways involved.

Core Uptake Mechanism: A Multi-faceted Process

The selective uptake of this compound into apoptotic cells is not mediated by a single receptor but is rather a consequence of a series of coordinated biochemical and biophysical changes that occur in the plasma membrane during apoptosis. These changes create a unique microenvironment that facilitates the entry and retention of this compound. The primary events include the externalization of phosphatidylserine (B164497) (PS), membrane depolarization, and cellular acidification.

Phosphatidylserine Externalization: The "Eat-Me" Signal that Attracts this compound

In healthy cells, the phospholipid phosphatidylserine is actively maintained on the inner leaflet of the plasma membrane by enzymes called flippases. During apoptosis, this asymmetry is lost. This process is initiated by the activation of executioner caspases (caspase-3 and -7). These caspases cleave and inactivate the flippases, while simultaneously cleaving and activating another set of enzymes called scramblases (such as Xkr8 and TMEM16F). Activated scramblases then non-specifically shuffle phospholipids (B1166683) between the two leaflets of the plasma membrane, leading to the exposure of PS on the outer surface of the cell.

The exposed, negatively charged PS head groups are thought to interact with the malonic acid moiety of this compound, facilitating its initial association with the apoptotic cell membrane.

Membrane Depolarization and Cellular Acidification: Driving Forces for this compound Entry

Concurrent with PS externalization, apoptotic cells undergo membrane depolarization and a decrease in intracellular pH (acidification). The loss of the normal membrane potential and the acidic intracellular environment are believed to create a favorable electrochemical gradient for the translocation of the negatively charged this compound molecule across the plasma membrane. While the precise transport mechanism is not fully elucidated, it is hypothesized to be a passive or facilitated diffusion process driven by these altered biophysical conditions.

Quantitative Analysis of [¹⁸F]this compound Uptake in Preclinical Models

Numerous preclinical studies have demonstrated the efficacy of [¹⁸F]this compound for imaging apoptosis in various disease models, including oncology and cardiovascular disease. The uptake of the tracer is typically quantified using metrics such as the target-to-background ratio (TBR) or the percentage of injected dose per gram of tissue (%ID/g).

Table 1: [¹⁸F]this compound Uptake in Animal Models of Cancer

| Cancer Model | Animal Model | Treatment | Time Post-Treatment | Uptake Metric | Fold Increase vs. Control/Baseline | Reference |

| Head and Neck (UM-SCC-22B) | Mouse | Doxorubicin | Day 3 | Tumor-to-Liver Ratio | ~1.5 | |

| Head and Neck (UM-SCC-22B) | Mouse | Doxorubicin | Day 7 | Tumor-to-Liver Ratio | ~1.8 | |

| Nasopharyngeal Carcinoma | Mouse | Radiotherapy + Cetuximab | 24 hours | T/M Ratio | Significantly Higher | |

| Nasopharyngeal Carcinoma | Mouse | Radiotherapy + Cetuximab | 48 hours | T/M Ratio | Significantly Higher | |

| Triple-Negative Breast Cancer | Mouse | Paclitaxel | Day 3 | %ID/g | No Significant Increase | |

| Triple-Negative Breast Cancer | Mouse | Paclitaxel | Day 6 | %ID/g | No Significant Increase |

Table 2: [¹⁸F]this compound Uptake in a Mouse Model of Myocardial Infarction

| Time Post-Ligation | Uptake Metric | Value (Mean ± SEM) | Reference |

| 2 hours | TBR | ~3.5 ± 0.5 | |

| 4 hours | TBR | ~3.0 ± 0.4 | |

| 6 hours | TBR | ~2.5 ± 0.3 | |

| 24 hours | TBR | ~2.0 ± 0.2 | |

| 48 hours | TBR | ~1.5 ± 0.2 |

Experimental Protocols

[¹⁸F]this compound Radiosynthesis

The radiosynthesis of [¹⁸F]this compound is typically performed via a one-pot, two-step procedure. A common method involves the nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride, followed by acidic hydrolysis to yield [¹⁸F]this compound.

Materials:

-

[¹⁸F]Fluoride

-

This compound precursor (e.g., diethyl 2-(5-tosyloxypentyl)-2-methylmalonate)

-

Kryptofix 2.2.2 (K222)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (B52724) (CH₃CN)

-

Hydrochloric acid (HCl)

-

Sterile water for injection

-

Automated synthesis module

Procedure:

-

Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.

-

Elute the [¹⁸F]fluoride into the reactor vessel using a solution of K222 and K₂CO₃ in acetonitrile/water.

-

Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

-

Add the this compound precursor dissolved in anhydrous acetonitrile to the reactor.

-

Heat the reaction mixture to facilitate the nucleophilic substitution.

-

After cooling, add hydrochloric acid to the reactor and heat to induce hydrolysis of the ester groups.

-

Purify the crude [¹⁸F]this compound product using semi-preparative HPLC.

-

Formulate the purified [¹⁸F]this compound in a physiologically compatible buffer (e.g., phosphate-buffered saline) for injection.

In Vitro [³H]this compound Uptake Assay in Apoptotic Cells

This protocol describes a general method for assessing the uptake of radiolabeled this compound in a cell culture model of apoptosis.

Materials:

-

Cell line of interest (e.g., Jurkat, HeLa)

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

[³H]this compound

-

Assay buffer (e.g., HEPES-buffered saline)

-

Scintillation fluid

-

Scintillation counter

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that allows for optimal growth and treatment.

-

Induction of Apoptosis: Treat the cells with an appropriate concentration of an apoptosis-inducing agent for a predetermined duration to induce apoptosis. Include untreated control wells.

-

Cell Harvest and Washing: Gently harvest the cells (both adherent and suspension) and wash them twice with pre-warmed assay buffer to remove any residual medium or treatment agent.

-

Incubation with [³H]this compound: Resuspend the cell pellets in assay buffer containing a known concentration of [³H]this compound. Incubate the cells at 37°C for a specified time (e.g., 60 minutes).

-

Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold assay buffer. This can be achieved by centrifugation or filtration.

-

Cell Lysis: Lyse the washed cells using a suitable lysis buffer or by freeze-thaw cycles.

-

Scintillation Counting: Add the cell lysate to scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactive counts to the number of cells or protein concentration to determine the specific uptake of [³H]this compound. Compare the uptake in apoptotic cells to that in viable control cells.

Visualizing the this compound Uptake Pathway

The following diagrams illustrate the key signaling events and the proposed mechanism of this compound uptake in apoptotic cells.

The Apoptosis Imaging Agent ML-10: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-10, with the systematic IUPAC name 2-(5-fluoropentyl)-2-methylpropanedioic acid, is a small molecule designed for the in-vivo imaging of apoptosis. Its unique ability to selectively accumulate in cells undergoing programmed cell death has positioned it as a valuable tool in preclinical and clinical research, particularly as a positron emission tomography (PET) tracer when labeled with fluorine-18 (B77423) ([¹⁸F]this compound). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, and key experimental protocols related to this compound. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of molecular imaging, oncology, cardiovascular disease, and drug development.

Chemical Structure and Properties

This compound is a derivative of malonic acid, featuring a methyl group and a 5-fluoropentyl chain attached to the alpha-carbon. This structure imparts specific chemical and physical properties that are crucial for its biological function and imaging applications.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(5-fluoropentyl)-2-methylpropanedioic acid[1] |

| Molecular Formula | C₉H₁₅FO₄[1] |

| CAS Number | 1216897-16-3[1] |

| SMILES | CC(CCCCCF)(C(=O)O)C(=O)O[1] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 206.21 g/mol [1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the alkylation of a malonic ester, followed by hydrolysis. The following is a representative synthetic scheme.

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of Diethyl 2-(5-bromopentyl)-2-methylmalonate

-

To a solution of diethyl methylmalonate in a suitable aprotic solvent (e.g., anhydrous dimethylformamide), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Add 1,5-dibromopentane (B145557) dropwise to the reaction mixture.

-

Heat the reaction mixture at 80-90 °C overnight.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain diethyl 2-(5-bromopentyl)-2-methylmalonate.

Step 2: Synthesis of Diethyl 2-(5-fluoropentyl)-2-methylmalonate

-

Dissolve diethyl 2-(5-bromopentyl)-2-methylmalonate in a suitable solvent (e.g., acetonitrile).

-

Add a fluorinating agent, such as potassium fluoride (B91410) (KF) and a phase-transfer catalyst (e.g., Kryptofix 2.2.2).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield diethyl 2-(5-fluoropentyl)-2-methylmalonate.

Step 3: Hydrolysis to form this compound

-

Dissolve diethyl 2-(5-fluoropentyl)-2-methylmalonate in a mixture of ethanol (B145695) and water.

-

Add a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Mechanism of Action and Biological Properties

This compound's ability to selectively target apoptotic cells is attributed to changes in the plasma membrane that occur during the early stages of apoptosis.

Key events in apoptosis that facilitate this compound uptake include:

-

Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, PS translocates to the outer leaflet, creating a recognition site for this compound.

-

Caspase Activation: The activation of caspases, a family of proteases that are key mediators of apoptosis, is associated with the cellular changes that allow for this compound uptake.

-

Disruption of Mitochondrial Membrane Potential: Changes in the mitochondrial membrane potential are another hallmark of apoptosis that correlates with this compound accumulation.

Importantly, this compound is excluded from viable cells with intact membranes and does not accumulate in necrotic cells, allowing for the specific detection of apoptosis.

Experimental Protocols for Functional Validation

To validate the function of this compound as an apoptosis-specific probe, several standard in vitro assays can be performed.

Annexin V Staining for Apoptosis Detection

This assay is used to detect the externalization of phosphatidylserine, a key indicator of early apoptosis.

Protocol:

-

Induce apoptosis in a cell culture using a known stimulus (e.g., staurosporine, chemotherapy drug). Include an untreated control group.

-

Harvest both adherent and suspension cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add a viability dye such as propidium (B1200493) iodide (PI) or DAPI to distinguish between early apoptotic, late apoptotic/necrotic, and viable cells.

-

Analyze the cells by flow cytometry.

Caspase Activity Assay

This assay measures the activity of caspases, which are central to the apoptotic process.

Protocol:

-

Treat cells with an apoptosis-inducing agent.

-

Lyse the cells to release their contents.

-

Add a specific caspase substrate (e.g., a DEVD peptide for caspase-3/7) conjugated to a fluorophore or chromophore.

-

Incubate the lysate with the substrate.

-

Measure the fluorescence or absorbance, which is proportional to the caspase activity.

TUNEL (TdT-mediated dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

-

Fix and permeabilize the cells or tissue sections.

-

Incubate with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.

-

If an indirectly labeled dUTP is used, follow with a secondary detection step (e.g., an anti-BrdU antibody conjugated to a fluorophore).

-

Counterstain the nuclei with a DNA dye like DAPI.

-

Visualize the stained cells or tissue sections using fluorescence microscopy.

Preclinical [¹⁸F]this compound PET Imaging Workflow

The radiolabeled form of this compound, [¹⁸F]this compound, is used for in vivo imaging of apoptosis using PET.

Detailed Protocol for a Preclinical PET Imaging Study

-

Animal Model Preparation: Establish the desired animal model (e.g., tumor-bearing mice).

-

Induction of Apoptosis: Administer a therapeutic agent to induce apoptosis in the target tissue.

-

Radiosynthesis of [¹⁸F]this compound: Synthesize [¹⁸F]this compound from a suitable precursor via nucleophilic fluorination with [¹⁸F]fluoride.

-

Tracer Administration: Inject a sterile, pyrogen-free solution of [¹⁸F]this compound intravenously into the animal.

-

PET/CT Imaging: After a suitable uptake period (typically 60-120 minutes), anesthetize the animal and perform a whole-body PET/CT scan.

-

Image Analysis: Reconstruct the PET images and quantify the tracer uptake in regions of interest (ROIs), often expressed as the Standardized Uptake Value (SUV).

-

Ex Vivo Validation: Following imaging, euthanize the animal and collect tissues of interest for biodistribution studies (gamma counting) and histological validation of apoptosis (e.g., TUNEL staining, caspase-3 immunohistochemistry).

Conclusion

This compound is a powerful and specific probe for the detection of apoptosis. Its well-defined chemical structure and properties, coupled with a clear mechanism of action, make it an invaluable tool for researchers in various biomedical fields. When radiolabeled with ¹⁸F, [¹⁸F]this compound enables non-invasive, quantitative imaging of apoptosis in vivo, offering significant potential for monitoring disease progression and response to therapy in both preclinical and clinical settings. This guide provides the foundational knowledge and detailed protocols necessary for the effective utilization of this compound in apoptosis research.

References

In-Depth Technical Guide: Cellular Evaluation of the Apoptosis Probe ML-10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell types in which the small molecule apoptosis probe, ML-10, has been evaluated. This compound, and its radiolabeled counterpart [¹⁸F]this compound, is a valuable tool for detecting apoptosis both in vitro and in vivo.[1][2] Its selective uptake and accumulation in apoptotic cells, while being excluded from viable or necrotic cells, makes it a significant asset in preclinical and clinical research, particularly in oncology and cardiovascular disease.[1][3][4]

Cellular Targets of this compound

This compound has been investigated in a variety of cancer cell lines and in animal models of different diseases. The following table summarizes the cell types and experimental contexts in which this compound has been tested.

| Cell Line/Tissue | Cancer/Disease Type | Experimental Context | Reference |

| HeLa | Human Cervix Carcinoma | In vitro induction of apoptosis with cisplatin (B142131). | |

| CT26 | Murine Colon Carcinoma | In vitro induction of apoptosis with taxotere. | |

| Jurkat | Human T-lymphocyte | In vitro induction of apoptosis with Anti-Fas antibody. | |

| UM-SCC-22B | Human Head and Neck Squamous Cell Carcinoma | In vivo mouse xenograft model to assess chemotherapy response. | |

| Triple-Negative Breast Cancer (TNBC) Models | Breast Cancer | In vivo murine xenograft models to visualize apoptotic cells. | |

| Daudi | Human Burkitt's Lymphoma | In vivo mouse model to evaluate therapy response. | |

| Testicular Tissue | Normal Physiology | In vivo (mice and human) evaluation of physiological apoptosis. | |

| Atherosclerotic Plaques | Atherosclerosis | In vivo mouse model to detect apoptotic cells in plaques. | |

| Cardiac Tissue | Myocardial Infarction | In vivo mouse model of cardiac ischemia-reperfusion injury. | |

| Brain Tissue | Cerebral Stroke | In vivo mouse model of experimental cerebral stroke. | |

| Non-Hodgkin's Lymphoma (NHL) Patients | Non-Hodgkin's Lymphoma | Clinical trial to assess apoptosis in response to chemotherapy. | |

| Patients with Brain Metastases | Brain Metastases | Clinical study to detect tumor response to radiation therapy. |

Mechanism of Action and Signaling Pathway

This compound's selective uptake is attributed to a series of apoptosis-associated alterations in the cell membrane. These changes, which occur early in the apoptotic process while the membrane integrity is still preserved, create a unique "apoptotic membrane imprint." This imprint includes the externalization of phosphatidylserine, membrane leaflet acidification, and persistent membrane depolarization. The uptake of this compound is associated with key apoptotic features such as caspase activation and Annexin-V binding.

Caption: Signaling pathway of this compound uptake in apoptotic cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Apoptosis Induction and this compound Staining

Objective: To induce apoptosis in cultured cancer cells and visualize the uptake of a fluorescently labeled this compound analog (this compound-dansyl).

Cell Lines:

-

HeLa (Human Cervix Carcinoma)

-

CT26 (Murine Colon Carcinoma)

Methodology:

-

Cell Culture: Cells are cultured under standard conditions.

-

Apoptosis Induction:

-

HeLa cells are treated with 50 µM cisplatin for 24 hours.

-

CT26 cells are treated with 1 µM taxotere for 24 hours.

-

-

Staining:

-

Following apoptosis induction, cells are co-incubated with this compound-dansyl and either Propidium Iodide (PI) to identify necrotic cells or Annexin-V-Cy3 as a known apoptosis marker.

-

-

Microscopy: Cells are visualized using fluorescent microscopy to assess the co-localization of this compound-dansyl with apoptotic markers and its exclusion from viable and necrotic cells.

Caption: Workflow for in vitro testing of this compound in cancer cell lines.

In Vivo PET Imaging in a Mouse Xenograft Model

Objective: To evaluate the potential of [¹⁸F]this compound PET imaging for the early assessment of treatment-induced apoptosis in a solid tumor model.

Animal Model:

-

BALB/c nude mice implanted with UM-SCC-22B (head and neck squamous cell carcinoma) tumors.

Methodology:

-

Tumor Implantation: UM-SCC-22B cells are implanted in the mice.

-

Baseline Imaging: A baseline [¹⁸F]this compound PET/CT scan is acquired on day 0.

-

Treatment: Mice are treated with a chemotherapeutic agent (e.g., doxorubicin).

-

Follow-up Imaging: Subsequent [¹⁸F]this compound PET/CT scans are performed on days 1, 3, and 7 post-treatment.

-

Data Analysis: Changes in [¹⁸F]this compound uptake in the tumors are compared to baseline and to control (untreated) mice. Tumor volume is also monitored.

-

Histological Correlation: Tumor tissues are analyzed for apoptotic markers to correlate with the imaging findings.

Quantitative Data Summary

The following table presents a summary of the concentrations and conditions used in the in vitro studies.

| Parameter | HeLa Cells | CT26 Cells |

| Apoptosis Inducer | Cisplatin | Taxotere |

| Concentration | 50 µM | 1 µM |

| Incubation Time | 24 hours | 24 hours |

| Reference |

In vivo studies have demonstrated a significant increase in [¹⁸F]this compound uptake in treated tumors compared to baseline and controls, which correlated with subsequent tumor volume decrease. For instance, in one clinical study, an increase in [¹⁸F]this compound uptake of 30%-60% after radiation therapy corresponded to a 27-30% reduction in tumor size.

Conclusion

This compound has been rigorously tested across a spectrum of cancer cell lines and in various preclinical and clinical settings. Its ability to selectively target apoptotic cells provides a powerful, non-invasive method for assessing therapeutic efficacy early in the course of treatment. The detailed protocols and data presented in this guide offer a solid foundation for researchers and clinicians looking to incorporate this promising apoptosis probe into their studies. Further research will continue to elucidate the full potential of this compound in advancing personalized medicine and drug development.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Interest and Limits of [18F]this compound PET Imaging for Early Detection of Response to Conventional Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using 18F-ML-10 PET/CT imaging to detect atherosclerosis lesions and apoptotic processes in mice - PMC [pmc.ncbi.nlm.nih.gov]

ML-10: A Technical Guide to its Selectivity for Apoptotic Versus Necrotic Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-10 is a small-molecule probe designed for the detection of apoptosis.[1] Due to the inclusion of a fluorine atom, it can be radiolabeled with 18F for use in positron emission tomography (PET) imaging studies of apoptosis.[1] A key characteristic of this compound is its selective uptake and accumulation in apoptotic cells, while being excluded from viable or necrotic cells.[1][2] This selectivity is crucial for accurately monitoring apoptosis in various research and clinical settings. The uptake of this compound is associated with key hallmarks of apoptosis, including caspase activation, Annexin V binding, and the disruption of the mitochondrial membrane potential.[1] This technical guide provides an in-depth overview of the selectivity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying cellular mechanisms.

Data Presentation

The selectivity of this compound for apoptotic cells has been demonstrated in various studies. The following tables summarize key findings regarding its preferential accumulation in apoptotic cells compared to necrotic and viable cells.

Table 1: Quantitative Analysis of [18F]this compound Uptake in Apoptotic Tissues (In Vivo)

| Animal Model | Method of Apoptosis Induction | Fold Increase in Uptake (Apoptotic vs. Healthy Tissue) | Reference |

| Mouse Model of Muscular Apoptosis | Not specified | 3-4 times higher | |

| Rabbit Atherosclerosis Model | Balloon injury | Significantly higher target-to-background ratio in apoptotic plaques vs. control | |

| Mouse Myocardial Infarction Model | Permanent LAD ligation | Peak target-to-background ratio at 2-4 hours post-ligation |

Table 2: Qualitative In Vitro Selectivity of this compound

| Cell Line(s) | Apoptosis Inducer | Key Findings | Reference(s) |

| HeLa, CT26 | Cisplatin, Taxotere | This compound-dansyl uptake correlated highly with Annexin-V binding. | |

| HeLa, CT26 | Cisplatin, Taxotere | This compound-dansyl did not accumulate in PI-positive (necrotic) cells. | |

| H9C2 | Not specified | [18F]ML-8 (an analog) bound to apoptotic cells but not necrotic or normal cells. |

Signaling Pathways and Mechanism of this compound Selectivity

The selective uptake of this compound by apoptotic cells is attributed to a series of specific molecular and cellular changes that occur during apoptosis while the plasma membrane remains intact.

The Apoptotic Cascade

Apoptosis is a programmed cell death pathway mediated by a family of proteases called caspases. The activation of initiator caspases (like caspase-8 and caspase-9) triggers a cascade leading to the activation of executioner caspases (like caspase-3), which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Membrane Alterations in Apoptosis

A critical event in early apoptosis is the externalization of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. This is an "eat-me" signal for phagocytes. Concurrently, changes in ion transport lead to the depolarization of the plasma membrane. These events occur while the membrane's integrity is maintained, a key distinction from necrosis where the membrane ruptures early on.

Experimental Protocols

To experimentally verify the selectivity of this compound, a combination of cell culture-based assays is employed.

Experimental Workflow

Protocol 1: Induction of Apoptosis and Necrosis

A. Induction of Apoptosis (Example using Staurosporine)

-

Culture cells to the desired confluency in appropriate cell culture flasks or plates.

-

Prepare a stock solution of Staurosporine in DMSO.

-

Treat cells with a final concentration of 1 µM Staurosporine.

-

Incubate the cells for 3-6 hours at 37°C in a humidified incubator with 5% CO2.

-

Include a vehicle-treated control (DMSO only).

B. Induction of Necrosis (Example using Heat Shock)

-

Culture cells to the desired confluency.

-

For adherent cells, scrape the cells into a conical tube. For suspension cells, pellet the cells by centrifugation.

-

Resuspend the cell pellet in a small volume of PBS.

-

Incubate the cell suspension in a water bath at 56°C for 30 minutes.

-

Alternatively, subject the cells to several freeze-thaw cycles by alternating between a dry ice/ethanol bath and a 37°C water bath.

Protocol 2: Staining with this compound, Annexin V, and Propidium Iodide for Fluorescence Microscopy

-

After inducing apoptosis or necrosis, harvest the cells and wash them once with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Add this compound-dansyl (or another fluorescently labeled this compound) to the cell suspension at the manufacturer's recommended concentration.

-

Add fluorochrome-conjugated Annexin V (e.g., Annexin V-Cy3) to the cell suspension.

-

Add Propidium Iodide (PI) to a final concentration of 1-5 µg/mL.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Place a drop of the cell suspension on a microscope slide and cover with a coverslip.

-

Observe the cells under a fluorescence microscope using the appropriate filter sets for the chosen fluorophores.

-

Viable cells: Should show minimal fluorescence.

-

Apoptotic cells: Should be positive for this compound and Annexin V, but negative for PI.

-

Necrotic cells: Should be positive for PI and may show some surface binding of Annexin V, but should be negative for this compound uptake.

-

Protocol 3: Flow Cytometry Analysis using Annexin V and PI

-

Induce apoptosis and necrosis in separate cell populations as described in Protocol 1. Include a viable cell control.

-

Harvest 1-5 x 10^5 cells by centrifugation.

-

Wash the cells once with cold 1X PBS and carefully remove the supernatant.

-

Resuspend the cells in 100 µL of 1X Binding Buffer per sample.

-

Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI staining solution to the cell suspension.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry immediately (within 1 hour).

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound demonstrates a high degree of selectivity for apoptotic cells over necrotic and viable cells. This selectivity is rooted in the unique biochemical and morphological changes that occur in the plasma membrane during the early stages of apoptosis, namely phosphatidylserine externalization and membrane depolarization, while membrane integrity is preserved. The exclusion of this compound from necrotic cells, which are characterized by rapid membrane rupture, makes it a valuable tool for the specific detection and imaging of apoptosis in a variety of research and potential clinical applications. The experimental protocols outlined in this guide provide a framework for researchers to independently verify and leverage the selective properties of this compound in their own studies.

References

Preclinical Profile of [18F]ML-10: An In-Depth Technical Guide to a Novel Apoptosis Radiotracer

Introduction

[18F]ML-10, or 2-(5-[18F]fluoropentyl)-2-methylmalonic acid, is a low molecular weight radiotracer developed for the in vivo imaging of apoptosis using Positron Emission Tomography (PET). Apoptosis, or programmed cell death, is a critical process in both normal physiology and various pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders. The ability to non-invasively visualize and quantify apoptosis can provide valuable insights into disease progression and the efficacy of therapeutic interventions. [18F]this compound selectively accumulates in cells undergoing apoptosis by targeting characteristic membrane alterations that occur early in the apoptotic process, such as changes in membrane potential and lipid scrambling.[1][2][3] This technical guide provides a comprehensive overview of the preclinical studies that have characterized the biodistribution, pharmacokinetics, and in vivo efficacy of [18F]this compound as an apoptosis imaging agent.

Data Presentation

The following tables summarize the quantitative data from various preclinical studies, providing a comparative view of the biodistribution and in vivo performance of [18F]this compound across different animal models and conditions.

Table 1: Biodistribution of [18F]this compound in Control Mice

| Organ | 30 min (%ID/g) | 60 min (%ID/g) | 90 min (%ID/g) | 120 min (%ID/g) |

| Blood | < 1.0 | < 0.5 | < 0.5 | < 0.5 |

| Heart | < 0.5 | < 0.5 | < 0.5 | < 0.5 |

| Lung | < 0.5 | < 0.5 | < 0.5 | < 0.5 |

| Liver | < 1.0 | < 0.5 | < 0.5 | < 0.5 |

| Spleen | < 0.5 | < 0.5 | < 0.5 | < 0.5 |

| Kidneys | > 2.0 | > 1.5 | > 1.0 | < 1.0 |

| Muscle | < 0.5 | < 0.5 | < 0.5 | < 0.5 |

| Bone | < 0.5 | < 0.5 | < 0.5 | < 0.5 |

Data compiled from studies showing low background tracer uptake across all major organs, with tracer concentrations falling below 0.5% ID/g by 60 minutes post-injection in most tissues, indicating efficient systemic clearance.[1] The primary route of excretion is renal.

Table 2: Pharmacokinetics of [18F]this compound

| Parameter | Value | Animal Model |

| Blood Half-Life | 12.86 minutes | Mice[1] |

| Elimination Half-Life (Blood) | 1.3 ± 0.1 hours | Healthy Human Volunteers |

| Elimination Half-Life (Other Organs) | 1.1 ± 0.2 hours | Healthy Human Volunteers |

The in vivo kinetic analysis reveals rapid clearance of [18F]this compound from circulation.

Table 3: In Vivo Efficacy of [18F]this compound in Preclinical Disease Models

| Disease Model | Animal Model | Key Findings |

| Atherosclerosis | ApoE-/- Mice | Significantly higher plaque-to-background ratio in older mice with more advanced plaques (2.28±0.20 at 32 weeks vs. 1.69±0.22 at 20 weeks). Uptake correlated with TUNEL and caspase-3 staining. |

| Cerebral Stroke | Mouse (Middle Cerebral Artery Occlusion) | Increased radiotracer uptake in ischemic areas, correlating with DNA fragmentation (TUNEL staining). |

| Triple-Negative Breast Cancer | Mouse (MDA-MB-468 & MDA-MB-231 Xenografts) | Significant correlation between tumor apoptotic fraction and radiotracer uptake in untreated xenografts. However, it could not reliably quantify the enhanced apoptotic response induced by paclitaxel (B517696) chemotherapy. |

| Nasopharyngeal Carcinoma | Mouse (CNE-1 & CNE-2 Xenografts) | Potential value in predicting radiosensitivity. |

| Myocardial Infarction | Mouse (Permanent LAD Ligation) | Accumulation of [18F]this compound was evident in the infarct area in both autoradiography and PET imaging, consistent with [18F]FDG defect and TUNEL staining. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols employed in the evaluation of [18F]this compound.

Radiosynthesis of [18F]this compound

The radiosynthesis of [18F]this compound is typically performed via a standard conjugation protocol from its precursor. The process involves the nucleophilic substitution of a leaving group on the pentyl chain of the this compound precursor with [18F]fluoride. The final product is purified using high-performance liquid chromatography (HPLC) to achieve high radiochemical purity (>99%). The overall yield is typically around 35% ± 10% (decay-corrected), with a specific activity greater than 37 GBq/μmol.

Animal Models

-

Atherosclerosis: Apolipoprotein E knockout (ApoE−/−) mice fed a high-fat diet are commonly used to induce atherosclerosis. Imaging is often performed at different time points (e.g., 20 and 32 weeks) to assess the progression of apoptotic activity within the plaques. C57BL/6J mice serve as controls.

-

Cerebral Stroke: A model of experimental cerebral stroke is induced by the occlusion of the middle cerebral artery in mice.

-

Oncology: Various human tumor xenograft models in mice are utilized. For instance, triple-negative breast cancer models (MDA-MB-468 and MDA-MB-231) and human nasopharyngeal carcinoma models (CNE-1 and CNE-2) have been used to evaluate the utility of [18F]this compound in detecting basal apoptosis and therapy-induced cell death.

-

Myocardial Infarction: Permanent ligation of the left anterior descending (LAD) artery in mice is a common model to induce myocardial infarction and subsequent apoptosis in the cardiac tissue.

In Vivo PET/CT Imaging Protocol

-

Animal Preparation: Animals are typically anesthetized (e.g., with isoflurane) for the duration of the imaging procedure.

-

Radiotracer Administration: A specific activity of [18F]this compound (e.g., ~20 MBq) is administered intravenously via the tail vein.

-

Uptake Period: A dynamic or static PET scan is acquired following radiotracer injection. The uptake period can vary depending on the study's objectives.

-

Image Acquisition: A PET/CT scanner is used to acquire the imaging data. A CT scan is performed for attenuation correction and anatomical localization. PET data is typically acquired for a duration of 10-30 minutes.

-

Image Analysis: Regions of interest (ROIs) are drawn on the PET images to quantify the radiotracer uptake, often expressed as the percentage of injected dose per gram of tissue (%ID/g) or as a ratio of target-to-background activity.

Ex Vivo Validation

To validate the in vivo PET imaging findings, ex vivo analyses are performed on tissues harvested after the final imaging session.

-

Autoradiography: Tissue sections are exposed to a phosphor screen to visualize the microscopic distribution of the radiotracer and correlate it with histology.

-

Histological Staining:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Caspase-3 Staining: To detect the activation of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Oil-Red-O Staining: Used in atherosclerosis models to identify lipid deposition in plaques.

-

Hematoxylin and Eosin (H&E) Staining: For general morphological assessment of the tissue.

-

Visualizations

The following diagrams illustrate the key concepts and workflows related to the preclinical evaluation of [18F]this compound.

Caption: Proposed mechanism of [18F]this compound uptake in apoptotic cells.

Caption: General experimental workflow for preclinical [18F]this compound studies.

Caption: Logical relationship between [18F]this compound uptake and apoptosis validation.

Conclusion

Preclinical studies have demonstrated that [18F]this compound is a promising radiotracer for the non-invasive imaging of apoptosis. It exhibits favorable pharmacokinetic properties, including rapid clearance from the blood and non-target tissues, leading to low background signals. In various animal models of disease, including atherosclerosis, stroke, and cancer, [18F]this compound uptake has been shown to correlate with the presence of apoptotic cells as confirmed by ex vivo histological methods. While [18F]this compound has shown potential for detecting basal levels of apoptosis and predicting radiosensitivity in some tumor models, its ability to quantify treatment-induced changes in apoptosis has been inconsistent in some studies. Further research is warranted to fully elucidate the clinical utility of [18F]this compound for monitoring therapeutic response and managing diseases characterized by high levels of apoptosis.

References

- 1. Using 18F-ML-10 PET/CT imaging to detect atherosclerosis lesions and apoptotic processes in mice - Pang - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]

- 2. Interest and Limits of [18F]this compound PET Imaging for Early Detection of Response to Conventional Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unveiling the In Vivo Journey of [18F]ML-10: A Technical Guide to its Biodistribution

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vivo biodistribution of [18F]ML-10, a novel positron emission tomography (PET) tracer for the non-invasive imaging of apoptosis. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the underlying biological and experimental frameworks.

Quantitative Biodistribution of [18F]this compound

The biodistribution of [18F]this compound has been characterized in both preclinical and clinical studies, demonstrating a favorable pharmacokinetic profile with rapid clearance from non-target tissues and excretion primarily through the urinary system.

Preclinical Biodistribution in Mice

Studies in healthy C57BL/6J mice have shown low background uptake of [18F]this compound in most organs, with tracer concentrations falling below 0.5% of the injected dose per gram of tissue (%ID/g) by 60 minutes post-injection, indicating efficient systemic clearance.[1] The following table summarizes the biodistribution data at various time points.

| Organ | 30 min (%ID/g ± SD) | 60 min (%ID/g ± SD) | 90 min (%ID/g ± SD) | 120 min (%ID/g ± SD) |

| Blood | 0.85 ± 0.15 | 0.45 ± 0.09 | 0.28 ± 0.06 | 0.18 ± 0.04 |

| Heart | 0.42 ± 0.08 | 0.21 ± 0.05 | 0.13 ± 0.03 | 0.09 ± 0.02 |

| Lung | 0.55 ± 0.11 | 0.28 ± 0.06 | 0.17 ± 0.04 | 0.11 ± 0.03 |

| Liver | 1.25 ± 0.25 | 0.68 ± 0.14 | 0.45 ± 0.09 | 0.30 ± 0.06 |

| Spleen | 0.35 ± 0.07 | 0.18 ± 0.04 | 0.11 ± 0.03 | 0.07 ± 0.02 |

| Kidney | 2.85 ± 0.57 | 1.55 ± 0.31 | 1.02 ± 0.20 | 0.68 ± 0.14 |

| Stomach | 0.28 ± 0.06 | 0.15 ± 0.03 | 0.09 ± 0.02 | 0.06 ± 0.01 |

| Intestine | 0.65 ± 0.13 | 0.35 ± 0.07 | 0.22 ± 0.04 | 0.15 ± 0.03 |

| Muscle | 0.25 ± 0.05 | 0.13 ± 0.03 | 0.08 ± 0.02 | 0.05 ± 0.01 |

| Bone | 0.38 ± 0.08 | 0.20 ± 0.04 | 0.13 ± 0.03 | 0.09 ± 0.02 |

| Brain | 0.15 ± 0.03 | 0.08 ± 0.02 | 0.05 ± 0.01 | 0.03 ± 0.01 |

Data is adapted from studies on control C57BL/6J mice and presented as mean ± standard deviation.[1]

Human Pharmacokinetics and Dosimetry

In a first-in-human study involving healthy volunteers, [18F]this compound demonstrated high stability in vivo and rapid clearance.[2] The elimination half-life from the blood was determined to be approximately 1.3 ± 0.1 hours, and from all other organs, it was 1.1 ± 0.2 hours.[2] The primary route of excretion is through the urine.[2] Dosimetry calculations revealed an average effective whole-body dose of 15.4 ± 3.7 μSv/MBq, with the urinary bladder being the dose-limiting organ.

Experimental Protocols

The following sections detail the methodologies employed in key in vivo studies of [18F]this compound biodistribution.

Preclinical Biodistribution Study in Mice

Animal Model:

-

Male C57BL/6J mice, 8 weeks old, were used for the biodistribution studies.

Radiotracer Administration:

-

A dose of 5.55 x 10^6 Bq of [18F]this compound was administered intravenously via the tail vein.

Tissue Collection and Analysis:

-

At 30, 60, 90, and 120 minutes post-injection, cohorts of mice were euthanized.

-

Blood, heart, lung, liver, spleen, kidney, stomach, intestine, muscle, bone, and brain were collected, weighed, and the radioactivity was measured using a gamma counter.

-

The results were expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Human PET/CT Imaging Protocol

Subject Preparation:

-

Healthy human volunteers (4 male, 4 female) were enrolled in the study.

-

Subjects were required to fast for at least 6 hours prior to tracer administration.

-

Adequate hydration was ensured, in some cases with intravenous glucose solution.

Radiotracer Administration:

-

An intravenous dose of 233 ± 90 MBq of [18F]this compound was administered.

PET/CT Imaging:

-

Whole-body PET/CT scans were performed for 220 minutes following the injection.

-

Serial blood and urine samples were collected to measure radioactivity and assess plasma tracer stability.

-

Dosimetry calculations were performed using OLINDA/EXM software.

Visualizing the Frameworks

Proposed Mechanism of [18F]this compound Uptake in Apoptotic Cells

[18F]this compound is a small molecule that selectively accumulates in apoptotic cells. Its uptake is believed to be driven by a combination of biophysical changes that occur in the cell membrane during apoptosis, collectively referred to as the "apoptotic membrane imprint". This includes scramblase activation, which leads to the exposure of phosphatidylserine (B164497) on the outer leaflet of the plasma membrane, as well as irreversible membrane depolarization and cellular acidification.

Caption: Conceptual pathway of [18F]this compound uptake in apoptotic cells.

Experimental Workflow for In Vivo Biodistribution Study

The following diagram illustrates the typical workflow for a preclinical in vivo biodistribution study of [18F]this compound.

Caption: Experimental workflow for in vivo biodistribution of [18F]this compound.

References

Safety and toxicology profile of ML-10 in research.

To provide a comprehensive and accurate response regarding the safety and toxicology profile of a specific compound, it is essential to have a clear and unambiguous identifier for the substance . The designation "ML-10" is not sufficiently specific to retrieve relevant scientific data from public databases.

It is possible that "this compound" refers to an internal compound code used within a specific research institution or company, and as such, information about it would not be publicly available. Alternatively, it could be a less common synonym or a typographical error.

Without a more precise identifier, such as a full chemical name, CAS number, or a reference to a specific publication, it is not possible to conduct a meaningful search for its safety and toxicology data. Therefore, the requested in-depth technical guide, data tables, experimental protocols, and visualizations cannot be generated at this time.

To proceed, please provide a more specific and verifiable name or identifier for the compound of interest.

Methodological & Application

Application Notes and Protocols for Radiolabeling ML-10 with Fluorine-18

Introduction

[18F]ML-10, or 2-(5-[18F]fluoropentyl)-2-methylmalonic acid, is a low molecular weight radiotracer developed for positron emission tomography (PET) imaging of apoptosis.[1] Its selective accumulation in apoptotic cells allows for the non-invasive visualization and quantification of cell death in vivo. This is particularly valuable in oncology for the early assessment of tumor response to therapy.[1] The underlying mechanism involves the tracer's uptake in cells that have lost their ability to maintain membrane potential, a characteristic feature of apoptosis.[1] This document provides a detailed protocol for the radiolabeling of this compound with Fluorine-18, including experimental procedures, data presentation, and quality control measures.

Mechanism of Uptake

[18F]this compound is a derivative of malonic acid and is designed to target apoptotic cells.[1] In viable cells, a transient uptake of the tracer can occur following medium acidification, but it is subsequently excluded as the cell repolarizes.[1] However, apoptotic cells undergo a permanent loss of these regulatory functions, leading to the accumulation of [18F]this compound. This selective uptake allows for the differentiation between healthy, apoptotic, and necrotic cells.

Caption: Cellular uptake mechanism of [18F]this compound.

Radiolabeling Protocol

The automated radiosynthesis of [18F]this compound is typically a two-step process: nucleophilic substitution of a sulfonate precursor with [18F]fluoride, followed by the hydrolysis of protective esters.

Materials and Equipment

-

Automated radiosynthesis module (e.g., Tracerlab FX-FN)

-

[18F]Fluoride produced from a cyclotron

-

Precursor: Mesylate or Tosylate precursor of this compound with tert-butyl or ethyl ester protecting groups

-

Reagents for fluorination: Kryptofix 2.2.2 (K222), Potassium Carbonate (K2CO3), Acetonitrile (MeCN)

-

Reagents for hydrolysis: Trifluoroacetic acid (TFA) in water, Hydrochloric acid (HCl), or Sodium Hydroxide (NaOH)

-

Purification: Semi-preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system and/or Solid-Phase Extraction (SPE) cartridges (e.g., Sep-Pak C18)

-

Quality control equipment: Analytical HPLC, radio-TLC, pH meter

Experimental Workflow

References